molecular formula C13H21N B13260729 Butyl[(2,5-dimethylphenyl)methyl]amine

Butyl[(2,5-dimethylphenyl)methyl]amine

Cat. No.: B13260729
M. Wt: 191.31 g/mol
InChI Key: CQWNAWIGKNEHMR-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry Research

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental building blocks in organic chemistry and are integral to a vast array of applications, from pharmaceuticals to materials science. The reactivity of amines is largely defined by the nucleophilicity of the nitrogen's lone pair, allowing them to participate in a wide range of chemical transformations.

Research in amine chemistry is continually evolving, with a significant focus on developing novel synthetic methodologies and exploring the applications of new amine derivatives. Butyl[(2,5-dimethylphenyl)methyl]amine fits within this context as a secondary amine, possessing one hydrogen atom attached to the nitrogen, which imparts specific reactivity and physical properties. The presence of both an aliphatic butyl group and a substituted aromatic ring influences its steric and electronic characteristics, making it a valuable subject for synthetic exploration and for studies requiring nuanced molecular recognition.

Overview of Benzylamine (B48309) Derivatives in Contemporary Chemical Literature

Benzylamine derivatives represent a particularly significant subclass of amines, characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. These compounds are prevalent in numerous biologically active molecules and serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. chemicalbook.com The versatility of the benzylamine scaffold allows for extensive functionalization of both the aromatic ring and the amino group, leading to a diverse library of compounds with varied properties and applications. chemicalbook.com

Contemporary chemical literature highlights the importance of benzylamine derivatives in medicinal chemistry, where they are often key components of drug candidates. nih.govchemicalbook.com Research frequently focuses on the synthesis of novel derivatives and the evaluation of their biological activities. nih.gov The structural framework of this compound, with its substituted benzyl group, places it directly within this active area of investigation. The specific substitution pattern on the phenyl ring (2,5-dimethyl) and the nature of the N-alkyl group (butyl) are critical determinants of its chemical behavior and potential utility in various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-8-14-10-13-9-11(2)6-7-12(13)3/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

CQWNAWIGKNEHMR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)C)C

Origin of Product

United States

Synthetic Methodologies for Butyl 2,5 Dimethylphenyl Methyl Amine and Analogues

Direct Synthetic Routes

Direct routes offer an efficient means of constructing the target amine by forming the crucial carbon-nitrogen bonds from simple, readily available precursors. These methods are often preferred for their atom economy and procedural simplicity.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. libretexts.org This process involves the reaction of a carbonyl compound, in this case, 2,5-dimethylbenzaldehyde (B165460), with a primary amine, butylamine (B146782), to form an imine intermediate. orgoreview.comwikipedia.org This intermediate is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a one-pot fashion, which enhances its efficiency. organic-chemistry.org

The choice of reducing agent is critical for the success of the reaction. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas, is also a common and green alternative for the reduction step. libretexts.orggoogle.com

The general reaction can be summarized as follows: 2,5-Dimethylbenzaldehyde + Butylamine → Imine Intermediate Imine Intermediate + Reducing Agent → Butyl[(2,5-dimethylphenyl)methyl]amine

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, cobalt-containing composites have been shown to be effective catalysts for the reductive amination of various aromatic aldehydes with n-butylamine under hydrogen pressure, achieving high yields. mdpi.com Similarly, nanostructured, bimetallic Co/Sc catalysts have demonstrated the ability to mediate both borrowing hydrogen and reductive amination reactions efficiently. uni-bayreuth.de

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, room temperatureInexpensive, readily availableCan also reduce the starting aldehyde masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Methanol, slightly acidic pHSelectively reduces the imine masterorganicchemistry.comToxicity of cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane or THF, room temperatureMild, non-toxic, effective for a wide range of substrates nih.govMore expensive than other borohydrides
Catalytic Hydrogenation (e.g., H₂/Pd/C)Various solvents, elevated pressure and temperature"Green" method, high yields google.comRequires specialized equipment, may reduce other functional groups libretexts.org

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as an alkene or alkyne. For the synthesis of this compound, this would conceptually involve the reaction of butylamine with a precursor like 2,5-dimethylstyrene. While attractive for its atom economy, direct intermolecular hydroamination of unactivated alkenes remains a significant challenge in synthetic chemistry.

Recent research has made progress in this area through the use of catalysts. Photoenzymatic catalysis, for example, has been applied to the asymmetric intermolecular hydroamination of alkenes. osti.gov In this approach, a flavin-dependent ene-reductase photocatalytically generates an aminium radical cation from a hydroxylamine, which then adds to the alkene. This method provides enantioenriched amines and highlights a novel strategy for controlling highly reactive radical intermediates. osti.gov

While direct application to the specific synthesis of this compound is not widely reported, the principles of catalyzed hydroamination represent a potential future pathway for the synthesis of this and related compounds.

The synthesis of secondary amines via N-alkylation is a classical and straightforward approach. acs.org In the context of this compound, this would involve the reaction of butylamine with a 2,5-dimethylbenzyl halide (e.g., bromide or chloride).

Butylamine + 2,5-Dimethylbenzyl Halide → this compound + Hydrogen Halide

A significant challenge in this method is controlling the extent of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comnih.gov To circumvent this, strategies such as using a large excess of the starting amine or employing sterically hindered substrates can be effective. designer-drug.com The use of a base, like potassium carbonate, is common to neutralize the hydrogen halide byproduct. designer-drug.com

Recent developments have introduced methods for self-limiting alkylation. For instance, N-aminopyridinium salts have been used as ammonia (B1221849) surrogates, which, after N-alkylation, form a less reactive nucleophile, thus preventing overalkylation and affording secondary amines selectively. acs.orgnih.govacs.org

Precursor-Based Synthesis

These methods rely on the chemical transformation of molecules that already contain one of the key structural components of the target amine.

Various functional groups on the 2,5-dimethylphenyl ring can serve as handles for the introduction of the butylamino-methyl group.

From 2,5-Dimethylbenzonitrile: The nitrile group can be reduced to a primary amine (2,5-dimethylbenzylamine). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting primary amine can then be alkylated with a butyl halide or undergo reductive amination with butyraldehyde (B50154) to yield the final product. The hydrogenation of butyronitrile (B89842) to butylamine has been studied over Ni/SiO2 catalysts. researchgate.net

From 2,5-Dimethylbenzamide: Similar to nitriles, amides can be reduced to amines using reagents like LiAlH₄. The N-butyl-2,5-dimethylbenzamide could be synthesized and then reduced to afford this compound. The synthesis of various N-substituted benzamide (B126) derivatives has been explored. researchgate.netnih.gov

From 2,5-Dimethylbenzyl Alcohol: Benzyl (B1604629) alcohols can be converted into good leaving groups (e.g., tosylates or halides) and then reacted with butylamine. Alternatively, benzyl alcohols can be used directly in N-alkylation reactions with amines using "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. acs.org This method involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen that was "borrowed" in the initial oxidation step.

Starting from readily available amines, the desired structure can be built up through various C-N bond-forming reactions.

From Butylamine: Butylamine can be reacted with 2,5-dimethylbenzaldehyde via reductive amination as described previously. mdpi.comresearchgate.net It can also be alkylated with 2,5-dimethylbenzyl halide.

From Methylamines: While less direct, one could envision a route starting from N-methylbenzylamine analogues. For example, methods exist for the efficient synthesis of N-methylamides and amines using 4-(alkylamino)benzyl-N-methylamine as a protecting group, which can later be cleaved. semanticscholar.orgclockss.org A multi-step sequence would be required to introduce the 2,5-dimethylphenyl and butyl groups. For instance, N-benzyl-N-methylamine can be synthesized and could potentially be a precursor in more complex synthetic routes. prepchem.com

Table 2: Summary of Synthetic Precursors

PrecursorKey Transformation StepTypical Reagents
2,5-DimethylbenzaldehydeReductive Amination with ButylamineNaBH₃CN, H₂/Pd/C
2,5-Dimethylbenzyl HalideN-Alkylation of ButylamineK₂CO₃
2,5-DimethylbenzonitrileReduction followed by Alkylation/Reductive Amination1. LiAlH₄ 2. Butyraldehyde/Reducing Agent
2,5-Dimethylbenzyl AlcoholBorrowing Hydrogen Catalysis with ButylamineTransition metal catalyst (e.g., Ni, Ru, Ir)

Catalytic Systems in Amine Synthesis

Catalysis provides a powerful platform for the synthesis of secondary amines through various strategies, including the alkylation of primary amines with alcohols and reductive amination. These methods often present greener alternatives to classical synthetic routes by minimizing waste and avoiding harsh reagents.

Transition metal catalysts are highly effective for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted benzylamines. acs.orgwjpmr.com A variety of metals, including palladium, copper, nickel, rhodium, and iridium, have been employed to catalyze these transformations through diverse mechanistic pathways.

One prevalent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a metal catalyst temporarily abstracts hydrogen from an alcohol to form an intermediate aldehyde. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. acs.orgacs.org Ruthenium and iridium complexes are particularly efficient for this type of transformation, enabling the alkylation of amines with alcohols. organic-chemistry.org For instance, complexes like [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands can convert primary amines into secondary amines. organic-chemistry.org Similarly, commercially available heterogeneous Nickel catalysts have proven robust for producing primary benzylamines from benzyl alcohols and ammonia sources, a process that can be extended to secondary amine synthesis. acs.orgacs.org

Another major approach is the transition metal-catalyzed cross-coupling of aryl halides or related compounds with amines, most notably the Buchwald-Hartwig amination. acs.org This palladium-catalyzed reaction is a cornerstone of C-N bond formation, although copper- and iron-catalyzed systems also find significant use. wjpmr.com Direct C-H amination, where a C-H bond is directly converted to a C-N bond, represents a more atom-economical frontier. acs.org For example, rhodium(III) has been shown to catalyze the oxidative coupling of N-aryl benzamidines with alkynes to produce N-substituted 1-aminoisoquinolines through a C-H activation pathway. rsc.org Furthermore, Ni/photoredox dual catalysis has emerged as a powerful method for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles. nih.gov

The table below summarizes various transition metal catalysts and their applications in amine synthesis.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
[Ru(p-cymene)Cl₂]₂ / dppfBorrowing HydrogenPrimary amines, AlcoholsSecondary amines organic-chemistry.org
Cp*Iridium ComplexesBorrowing HydrogenAmines, AlcoholsN-alkylated amines organic-chemistry.org
Ni/Al₂O₃–SiO₂Borrowing HydrogenBenzyl alcohols, AmmoniaPrimary benzylamines acs.org
Copper(II) acetateIntramolecular C-H AminationN-phenylbenzamidineBenzimidazoles acs.org
Rhodium(III) complexesC-H Activation/AnnulationN-aryl benzamidines, AlkynesN-substituted 1-aminoisoquinolines rsc.org
Ni/Photoredox Dual CatalysisAsymmetric Cross-Couplingα-N-heterocyclic trifluoroborates, Aryl bromidesChiral N-benzylic heterocycles nih.gov
Copper(II)-bis(oxazoline)Aza-Friedel–CraftsPhenols, N-sulfonyl aldiminesChiral secondary benzylamines nih.gov

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a vital tool in synthetic chemistry, offering a metal-free alternative to traditional methods. wikipedia.org In the context of amine synthesis, chiral secondary amines like proline and its derivatives are prominent organocatalysts. rsc.orgacs.org These catalysts operate primarily through two key activation modes: enamine catalysis and iminium catalysis. wikipedia.orgrsc.org

In enamine catalysis, the secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles. Conversely, in iminium catalysis, the catalyst reacts with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion, which then reacts with a nucleophile. wikipedia.orgrsc.org These catalytic cycles enable a wide range of asymmetric transformations, leading to the formation of chiral products. acs.org

While direct synthesis of secondary amines like this compound via these methods often involves multiple steps, organocatalysis is instrumental in constructing complex chiral molecules that incorporate amine functionalities. rsc.orgrsc.org For example, the intramolecular aza-Michael reaction, catalyzed by a secondary amine, is a key step in the synthesis of chiral piperidine (B6355638) alkaloids. rsc.org The catalyst forms an iminium ion with an aldehyde, facilitating a stereoselective conjugate addition of an internal amine nucleophile to construct the heterocyclic ring. rsc.org

The following table lists representative organocatalysts and their roles in amine-related syntheses.

OrganocatalystCatalysis ModeIntermediateTypical ReactionReference
ProlineEnamine/IminiumEnamine/Iminium ionAldol reactions, Michael additions wikipedia.org
Diphenylprolinol silyl (B83357) etherEnamine/IminiumEnamine/Iminium ionAsymmetric Michael additions, Diels-Alder reactions rsc.org
Cinchona AlkaloidsHydrogen Bonding/IminiumIminium ionAsymmetric conjugate additions acs.org
Imidazolidinones (MacMillan catalysts)IminiumIminium ionFriedel-Crafts alkylations, Diels-Alder reactions wikipedia.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of single-enantiomer chiral amines is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its absolute stereochemistry. Several strategies have been developed for the stereoselective synthesis of chiral benzylamine (B48309) analogues.

Asymmetric catalysis is a direct and efficient approach. A notable example is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines. nih.gov Using a chiral copper(II)-bis(oxazoline) complex as the catalyst, this method provides access to chiral secondary benzylamines with high yields and excellent enantioselectivities (up to 99% ee). nih.gov This reaction is particularly effective for installing a chiral amine-bearing carbon adjacent to sterically hindered aromatic rings. nih.gov Another advanced method involves the dual catalytic system of nickel and a photoredox catalyst, which enables the asymmetric cross-coupling of prochiral radicals with aryl bromides to form enantioenriched N-benzylic heterocycles. nih.gov

The use of chiral auxiliaries is a more classical but reliable strategy. In this approach, a racemic substrate is reacted with a single enantiomer of a chiral auxiliary, such as an α-substituted benzylamine, to form a mixture of diastereomers. google.com These diastereomers, having different physical properties, can be separated by conventional methods like chromatography or crystallization. Subsequent cleavage of the chiral auxiliary from the separated diastereomers yields the desired enantiomerically pure target molecule. google.com

The table below highlights methodologies for the stereoselective synthesis of chiral amines.

MethodCatalyst / ReagentKey TransformationEnantioselectivity (ee)Reference
Asymmetric Aza-Friedel-CraftsCopper(II)-bis(oxazoline)Phenol addition to aldiminesUp to 99% nih.gov
Asymmetric Cross-CouplingNi/Photoredox with Bi-oxazoline (BiOX) ligandCoupling of trifluoroborates with aryl bromidesGood to excellent nih.gov
Asymmetric AlkylationCopper(II) ditriflate / Chiral amidophosphineEthylation of N-toluenesulfonylimines with diethylzincHigh organic-chemistry.org
Chiral Auxiliaryα-Substituted benzylaminesFormation and separation of diastereomersN/A (Separation-based) google.com
Asymmetric DeprotonationChiral lithium amideDeprotonation followed by electrophilic quench77% to 96% researchgate.net

Reaction Mechanisms and Kinetics of Butyl 2,5 Dimethylphenyl Methyl Amine Transformations

Mechanistic Pathways of Amine-Forming and Amine-Involving Reactions

The synthesis and reactions of Butyl[(2,5-dimethylphenyl)methyl]amine proceed through several well-defined mechanistic pathways. These pathways are fundamental to the broader class of secondary amines and are dictated by the interplay of electrophiles and nucleophiles.

The formation of the Carbon-Nitrogen (C-N) bond in this compound can be achieved through various synthetic strategies, primarily involving nucleophilic substitution or reductive amination.

Nucleophilic Substitution (N-Alkylation): A primary method for synthesizing this compound is the N-alkylation of butylamine (B146782) with a 2,5-dimethylbenzyl halide (e.g., 2,5-dimethylbenzyl bromide). In this SN2 reaction, the lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. chemguide.co.uk This reaction can sometimes lead to over-alkylation, producing a tertiary amine as a byproduct. nih.govopenstax.org A large excess of the primary amine can be used to favor the formation of the desired secondary amine. chemguide.co.uk

Reductive Amination: An alternative and often more controlled method is the reductive amination of 2,5-dimethylbenzaldehyde (B165460) with butylamine. This reaction proceeds in two main stages. First, the amine and the aldehyde react to form a carbinolamine intermediate, which then dehydrates to form an imine (a Schiff base). openstax.org In the second stage, the imine is reduced to the final secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This method is highly efficient for producing secondary amines.

Borrowing Hydrogen (or Hydrogen Autotransfer) Reactions: Advanced catalytic methods can also be employed. In a "borrowing hydrogen" reaction, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol (e.g., 2,5-dimethylbenzyl alcohol) to form an aldehyde in situ. whiterose.ac.uknih.gov This aldehyde then reacts with an amine (butylamine) to form an imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen. nih.gov This process is highly atom-economical as the only byproduct is water. nih.gov

As a secondary amine, this compound is an effective nucleophile. The lone pair on the nitrogen atom can attack a variety of electrophilic centers.

Reaction with Aldehydes and Ketones: When reacting with aldehydes or ketones, secondary amines like this compound form enamines. openstax.orglibretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.org This intermediate is then protonated on the oxygen by an acid catalyst, turning the hydroxyl group into a good leaving group (water). libretexts.org Water is eliminated to form an iminium ion. openstax.orglibretexts.org Since the nitrogen in the iminium ion lacks a proton to lose, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a C=C double bond and the final enamine product. openstax.orgmasterorganicchemistry.com

Further Alkylation: The amine can undergo further nucleophilic substitution with alkyl halides to yield a tertiary amine. If an excess of a methylating agent like iodomethane is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt. openstax.org This exhaustive alkylation is a key step in preparing the substrate for Hofmann elimination reactions. openstax.orglibretexts.org

Amines themselves are poor leaving groups, but they can be converted into good leaving groups to facilitate elimination reactions, most notably the Hofmann Elimination. openstax.orglibretexts.org

Hofmann Elimination: This reaction provides a pathway to convert amines into alkenes. openstax.org For this compound, the process would involve:

Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium salt, specifically {Butyl[(2,5-dimethylphenyl)methyl]dimethylammonium iodide}. The trialkylamine moiety is a much better leaving group than the original amine. openstax.orglibretexts.org

Anion Exchange: The iodide salt is then treated with silver oxide (Ag₂O) and water. This replaces the iodide ion with a hydroxide ion, which is a strong base required for the elimination step. openstax.orglibretexts.org

E2 Elimination: Upon heating (typically 100-200 °C), the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen group). libretexts.orglibretexts.org This occurs in a concerted E2 mechanism, where the C-H bond breaks, a C=C double bond forms, and the neutral tertiary amine leaves. openstax.orglibretexts.org The elimination will occur on the butyl group, leading to the formation of 1-butene as the major alkene product, following the Hofmann rule which favors the formation of the least substituted alkene. libretexts.orglibretexts.org

Another related process is the Cope elimination, which involves the intramolecular syn elimination of a tertiary amine N-oxide upon heating. masterorganicchemistry.com To undergo this reaction, this compound would first need to be alkylated to a tertiary amine and then oxidized to the corresponding N-oxide. masterorganicchemistry.com

Kinetic Studies of Synthesis and Transformation Processes

Kinetic studies on N-alkylation reactions, such as the reaction of an amine with an alcohol catalyzed by an iridium complex, have shown that the reaction rate can have a complex dependence on the concentrations of the catalyst, substrates, and any byproducts like water. acs.org For instance, in one study, the rate-determining step was identified as the coordination of an intermediate imine to the iridium-hydride catalyst. acs.org Such studies utilize techniques like reaction order determination, kinetic isotope effect measurements, and Hammett plots to elucidate the mechanism and identify the slowest step in the reaction sequence. acs.org

The rate of formation of secondary amines via N-alkylation can be monitored using techniques like ¹H NMR spectroscopy to determine the rate constants for both the desired secondary amine (k₁) and the over-alkylated tertiary amine byproduct (k₂). nih.gov The ratio of these rate constants (k₂/k₁) is a crucial parameter for optimizing the yield of the secondary amine. nih.gov

The following interactive table presents hypothetical kinetic data for the synthesis of this compound via the reaction of butylamine and 2,5-dimethylbenzyl chloride, illustrating how reaction conditions could influence the initial rate of reaction.

Hypothetical Initial Reaction Rates for the Synthesis of this compound
Experiment[Butylamine] (mol/L)[2,5-Dimethylbenzyl Chloride] (mol/L)Temperature (°C)Initial Rate (mol L⁻¹ s⁻¹)
10.10.1251.2 x 10⁻⁴
20.20.1252.4 x 10⁻⁴
30.10.2252.5 x 10⁻⁴
40.10.1403.6 x 10⁻⁴

This data is illustrative and designed to show expected kinetic trends based on general chemical principles.

Influence of Steric and Electronic Effects on Reaction Mechanisms

The reactivity of this compound is significantly modulated by steric and electronic effects arising from its constituent groups.

Steric Effects: The bulky nature of both the butyl group and the 2,5-dimethylphenylmethyl group creates considerable steric hindrance around the nitrogen atom. osti.gov This steric congestion has several consequences:

Nucleophilicity: Steric hindrance can impede the ability of the nitrogen's lone pair to attack an electrophile, thereby reducing its nucleophilicity compared to less hindered secondary amines. masterorganicchemistry.com This effect can lower the rate of reactions such as N-alkylation and enamine formation. masterorganicchemistry.comresearchgate.net For example, highly hindered amines like Hünig's base are known to be relatively non-nucleophilic. msu.edulibretexts.org

Hofmann Elimination: In the Hofmann elimination, the large size of the trimethylamine leaving group (after exhaustive methylation) directs the attacking base to abstract a proton from the most sterically accessible β-carbon. openstax.org This steric factor is the primary reason for the observed "Hofmann Rule" regioselectivity, leading to the formation of the less substituted alkene. openstax.orglibretexts.org

Electronic Effects: The electronic properties of the 2,5-dimethylphenyl group influence the electron density on the nitrogen atom, affecting its basicity and nucleophilicity.

Inductive Effect: The two methyl groups on the benzene (B151609) ring are electron-donating groups (EDGs). wikipedia.orglumenlearning.com They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. This effect is relayed through the benzylic CH₂ group to the nitrogen atom, increasing the electron density of its lone pair. This makes the amine more basic and a stronger nucleophile than an unsubstituted benzylamine (B48309). libretexts.org

Resonance Effect: While the nitrogen atom is not directly attached to the aromatic ring, the electron-donating nature of the methyl groups activates the ring. byjus.comlibretexts.org In reactions involving the aromatic ring itself (such as electrophilic aromatic substitution, should the amine group be protected), the methyl groups would act as ortho, para-directors. wikipedia.org For the amine's reactivity, the primary electronic influence is the inductive donation of electron density, which enhances the availability of the nitrogen's lone pair for reactions. libretexts.orgjove.com

The interplay of these effects is summarized in the table below, comparing this compound to related structures.

Comparative Effects on Amine Reactivity
AmineDominant Steric EffectDominant Electronic EffectExpected Relative Nucleophilicity
DibenzylamineModerateStandard (unsubstituted phenyl)Baseline
This compoundHighElectron-donating (from two CH₃ groups)Increased by electronics, decreased by sterics
Di-tert-butylamineVery HighElectron-donating (from alkyl groups)Significantly reduced by sterics
AnilineLowResonance withdrawal (lone pair delocalized into ring)Significantly reduced by resonance

Spectroscopic and Structural Elucidation of Butyl 2,5 Dimethylphenyl Methyl Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification and structural elucidation of organic compounds. Each method provides unique insights into the molecular framework of Butyl[(2,5-dimethylphenyl)methyl]amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: The proton NMR spectrum is characterized by signals from the butyl group, the benzyl (B1604629) moiety, and the amine proton. The aromatic protons on the 2,5-disubstituted ring typically appear as distinct signals in the downfield region (δ 6.8-7.2 ppm). The benzylic methylene (CH₂) protons are expected to produce a singlet or a multiplet around δ 3.7-3.9 ppm. The protons of the butyl chain will appear more upfield, with the terminal methyl (CH₃) group being the most shielded (lowest chemical shift) and the methylene group adjacent to the nitrogen (α-CH₂) being the most deshielded (highest chemical shift) within the alkyl chain. The amine proton (N-H) signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The aromatic carbons will resonate in the δ 125-140 ppm range. The two methyl carbons attached to the benzene (B151609) ring will appear upfield, typically between δ 15-25 ppm. The benzylic carbon will be found around δ 50-55 ppm, while the carbons of the butyl chain will have characteristic shifts, with the carbon bonded to the nitrogen appearing in the δ 45-50 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Butyl-CH₃0.9 - 1.013 - 15
Butyl-CH₂ (γ)1.3 - 1.520 - 22
Butyl-CH₂ (β)1.5 - 1.729 - 31
Butyl-CH₂ (α to N)2.6 - 2.848 - 52
Ar-CH₃ (x2)2.2 - 2.419 - 22
Ar-CH₂3.7 - 3.952 - 56
N-H1.0 - 2.5 (variable, broad)-
Ar-H (x3)6.8 - 7.2126 - 138
Ar-C (quaternary, x3)-130 - 140

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, a key feature is the N-H stretch characteristic of a secondary amine, which appears as a single, typically weak to medium, band in the 3300-3350 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. wpmucdn.com Other significant absorptions include C-H stretching vibrations from both the aliphatic butyl group and the aromatic ring (typically 2850-3100 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ region. orgchemboulder.comspcmc.ac.in An N-H wagging band may also be present in the 665-910 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300 - 3350Weak - Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium
Aliphatic C-N Stretch1020 - 1250Medium - Weak
N-H Wag665 - 910Broad, Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the chromophore responsible for UV absorption is the 2,5-dimethylphenyl group.

Benzene itself exhibits absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 256 nm. quimicaorganica.org Alkyl substitution on the benzene ring typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nist.govup.ac.za For a dialkyl-substituted benzene ring like that in the target molecule, the characteristic π → π* transitions are expected to result in absorption maxima in the range of 260-280 nm. libretexts.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Expected λₘₐₓ (nm) Chromophore
π → π~265 - 2752,5-Dimethylphenyl ring
π → π~210 - 2202,5-Dimethylphenyl ring

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

For this compound (Molecular Weight: 191.32 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 191. A key fragmentation pathway for N-alkyl benzylamines is the cleavage of the benzylic C-N bond. nih.govlibretexts.org This would lead to the formation of a stable 2,5-dimethylbenzyl cation, which would produce a prominent peak at m/z 119. Another common fragmentation is the alpha-cleavage of the butyl group, leading to a loss of a propyl radical (CH₂CH₂CH₃) and the formation of an ion at m/z 148. Further fragmentation of the butyl chain can also occur. libretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
191[C₁₃H₂₁N]⁺Molecular Ion (M⁺)
148[C₁₀H₁₄N]⁺α-cleavage: Loss of C₃H₇• from butyl group
119[C₉H₁₁]⁺Benzylic cleavage: Formation of 2,5-dimethylbenzyl cation

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.

As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, a crystallographic analysis would be expected to reveal key structural parameters. The geometry around the sp³-hybridized nitrogen atom would be trigonal pyramidal. The bond lengths and angles within the 2,5-dimethylphenyl group would conform to those typical of substituted aromatic rings. Analysis of related structures, such as those of other secondary benzylamines, indicates that hydrogen bonding involving the amine N-H group would likely be a significant feature in the solid-state packing. jhu.edunih.gov

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com this compound possesses considerable conformational flexibility due to rotation around several single bonds, primarily the C-C bonds within the butyl chain and the C-N bonds.

Computational Chemistry and Theoretical Investigations of Butyl 2,5 Dimethylphenyl Methyl Amine

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net Calculations for Butyl[(2,5-dimethylphenyl)methyl]amine are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, the optimized structure reveals key bond lengths, bond angles, and dihedral angles that define its shape.

Electronic structure analysis provides information on the distribution of electrons within the molecule. The analysis of Mulliken atomic charges, for instance, indicates the partial charges on each atom, highlighting the effects of electronegative atoms like nitrogen. In this compound, the nitrogen atom is expected to carry a negative partial charge, while the hydrogen atom attached to it and adjacent carbon atoms will have positive partial charges, influencing the molecule's polarity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

Parameter Bond/Angle Predicted Value
Bond Length C(phenyl)-C(methyl) ~1.51 Å
C(phenyl)-C(benzyl) ~1.52 Å
C(benzyl)-N ~1.47 Å
N-C(butyl) ~1.48 Å
N-H ~1.02 Å
Bond Angle C-N-C ~112°
H-N-C ~110°

Note: These values are representative and derived from typical DFT calculations on similar molecules.

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. semanticscholar.org The calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. scirp.org

Key vibrational modes for this compound include the N-H stretching of the secondary amine, C-H stretching from the aromatic, methyl, and butyl groups, and the characteristic C=C stretching vibrations of the phenyl ring. jseepublisher.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Scaled Frequency (cm⁻¹)
N-H Stretch Secondary Amine ~3350-3450
C-H Stretch (Aromatic) Phenyl Ring ~3000-3100
C-H Stretch (Aliphatic) Butyl & Methyl Groups ~2850-2980
C=C Stretch Phenyl Ring ~1450-1610

Note: Frequencies are typical ranges predicted by DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. irdindia.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenyl ring and the nitrogen atom, which are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the aromatic ring system. researchgate.net

Table 3: Frontier Molecular Orbital Properties

Property Predicted Value (eV)
HOMO Energy ~ -5.8 eV
LUMO Energy ~ 0.5 eV

Note: These energy values are representative for this class of molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are valuable for identifying sites for electrophilic and nucleophilic attack. imist.ma

In the MEP map of this compound, regions of negative potential (typically colored red or orange) are expected around the electronegative nitrogen atom, indicating its nucleophilic character. Regions of positive potential (blue) are generally found around the amine hydrogen atom, highlighting its susceptibility to nucleophilic attack. The aromatic ring will show a moderately negative potential due to its π-electron cloud. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. researchgate.net This analysis provides detailed mechanistic insights and allows for the calculation of activation energies, which determine reaction rates. For a molecule like this compound, one could model reactions such as N-alkylation, oxidation, or reactions involving the aromatic ring. By locating the transition state structure and calculating its energy relative to the reactants, the energy barrier for the reaction can be determined, explaining why certain reaction pathways are favored over others. researchgate.net

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, DFT calculations can accurately predict other spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and confirming molecular structures. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule, such as π → π* transitions in the aromatic ring. researchgate.net

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Selected Atoms)

Atom Predicted ¹³C Shift (ppm) Attached Proton Predicted ¹H Shift (ppm)
C(benzyl) ~55 CH ₂-N ~3.7
N-C(butyl, α) ~50 N-CH ~2.6
C(phenyl)-1 (ipso, CH₂) ~138 - -
C(phenyl)-2 (ipso, CH₃) ~135 - -
C(phenyl)-5 (ipso, CH₃) ~132 - -
C(phenyl)-H ~126-130 Phenyl-H ~7.0-7.2
C(methyl) ~20 CH ~2.3

Note: Chemical shifts are referenced to TMS and are representative values.

Non-linear Optical Properties

Extensive searches of scientific literature and chemical databases have not yielded specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. Consequently, there are no published research findings or data tables detailing its hyperpolarizability or other NLO parameters.

While there is no direct research on this compound, the field of computational chemistry routinely employs methods to predict and analyze the NLO properties of organic molecules. These investigations are crucial for identifying new materials for applications in optoelectronics and photonics. The primary method utilized for such studies is Density Functional Theory (DFT). researchgate.netnih.gov DFT calculations allow researchers to determine various electronic properties, including the first-order hyperpolarizability (β), which is a key indicator of a molecule's potential for second-harmonic generation and other NLO effects. nih.govresearchgate.net

For similar organic compounds, theoretical studies often involve optimizing the molecular geometry and then calculating the electronic properties using a specific functional and basis set within the DFT framework. nih.gov The choice of functional, such as B3LYP or M06, and basis set, like 6-311++G(d,p), is critical for obtaining accurate predictions. researchgate.netnih.gov Furthermore, the influence of solvent effects on NLO properties can be investigated using models like the Polarizable Continuum Model (PCM). nih.gov

These computational approaches also allow for the analysis of the relationship between molecular structure and NLO activity. For instance, the presence of donor and acceptor groups within a molecule and the nature of the π-conjugated system are known to significantly influence the hyperpolarizability. nih.gov Investigations into Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular charge transfer processes that give rise to NLO responses. nih.gov

Although these methodologies are well-established for the study of organic NLO materials, it is important to reiterate that the specific application of these computational techniques to this compound has not been reported in the available scientific literature. Therefore, any discussion of its NLO properties would be purely speculative without dedicated theoretical investigation.

Derivatization and Analytical Method Development in Chemical Research

Methods for Derivatization of Aliphatic and Aromatic Amines

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method. For aliphatic and aromatic amines like Butyl[(2,5-dimethylphenyl)methyl]amine, derivatization is often necessary to improve volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).

Several classes of reagents are commonly employed for the derivatization of primary and secondary amines. These reactions typically target the active hydrogen on the nitrogen atom.

Acylation: This is one of the most widely used methods for the derivatization of primary and secondary amines for GC analysis. Acylating agents react with the amine to form a stable amide derivative. This process increases the volatility and thermal stability of the amine, leading to improved chromatographic peak shape and resolution. Common acylating agents include:

Alkyl Chloroformates: These reagents, such as isobutyl chloroformate (IBCF), react rapidly with amines in aqueous alkaline conditions to form carbamates. The resulting derivatives are stable and well-suited for GC-MS analysis.

Anhydrides and Acid Chlorides: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) and benzoyl chloride introduce fluorinated or aromatic groups, respectively. Fluorinated derivatives are particularly useful for sensitive detection using an electron capture detector (ECD).

Silylation: Silylating reagents replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility of the compound, making it amenable to GC analysis. Trimethylchlorosilane is often used as a catalyst to enhance the efficiency of the derivatization process.

Reagents for HPLC Detection: For HPLC analysis, derivatization aims to attach a molecule that strongly absorbs UV-Visible light or fluoresces, thereby increasing detection sensitivity. Commonly used reagents include:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a widely used pre-column derivatization technique.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives. Dansyl-Cl is considered a versatile derivatization agent, yielding products with high ionization efficiency suitable for LC-MS.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that forms stable, fluorescent derivatives with both primary and secondary amines.

The choice of derivatization method depends on the specific amine, the complexity of the sample matrix, and the analytical instrumentation available.

Derivatization MethodReagent ClassCommon ReagentsAnalytical TechniqueBenefit
AcylationAlkyl ChloroformatesIsobutyl chloroformate (IBCF)GC-MSRapid reaction, stable derivatives
AcylationAnhydridesTrifluoroacetic anhydride (TFAA)GC-ECDIncreased volatility, high sensitivity
SilylationSilylating agentsTrimethylsilyl (TMS) reagentsGCIncreased volatility
Fluorescent TaggingAldehydeso-Phthalaldehyde (OPA)HPLC-FLDHighly fluorescent derivatives
Fluorescent TaggingSulfonyl ChloridesDansyl Chloride (DNS-Cl)HPLC-FLD, LC-MSFluorescent, high ionization efficiency
Fluorescent TaggingChloroformates9-Fluorenylmethyl Chloroformate (FMOC-Cl)HPLC-FLDStable, fluorescent derivatives

Chromatographic Separation of Derivatized Products

Once this compound is derivatized, the resulting product must be separated from other components in the sample for accurate quantification. The two primary chromatographic techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Derivatization of amines to form less polar and more volatile products, such as amides or carbamates, is often a prerequisite for successful GC analysis. The separation occurs in a column containing a stationary phase. The choice of the stationary phase is critical for achieving good resolution. Non-polar or moderately polar columns are typically used for the analysis of derivatized amines. The separated compounds are then detected by various detectors, such as a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information, aiding in the positive identification of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile or thermally unstable compounds. For derivatized amines, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of multiple components in a complex mixture.

Detectors for HPLC are chosen based on the properties of the derivative. If a chromophore was introduced, a UV-Visible detector is used. If the derivative is fluorescent, a Fluorescence Detector (FLD) provides high sensitivity and selectivity. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the combined advantages of separation and specific detection, making it a powerful tool for the analysis of derivatized amines in complex matrices.

Chromatographic TechniqueTypical Column/Stationary PhaseCommon DetectorsKey Considerations
Gas Chromatography (GC)Non-polar or moderately polar capillary columnsFID, NPD, MSAnalyte must be volatile and thermally stable; derivatization is often required.
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)UV-Vis, Fluorescence (FLD), MSSuitable for non-volatile and thermally labile compounds; derivatization enhances detectability.

Applications in Complex Mixture Analysis for Research Purposes

The derivatization and chromatographic methods described are essential for the analysis of amines in various complex matrices encountered in research. The ability to isolate and quantify a specific amine like this compound is crucial for understanding its role in different chemical and biological systems.

In environmental research, these methods can be applied to determine the presence and concentration of specific amines in water, soil, and air samples. This is important for monitoring pollutants and understanding their environmental fate.

In the pharmaceutical industry, the analysis of amines is critical for quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and finished products. For instance, certain amines can be precursors to the formation of carcinogenic nitrosamines, making their detection and quantification a regulatory priority.

In biomedical research, the analysis of biogenic amines in biological fluids and tissues can provide insights into various physiological and pathological processes. While this compound is not a known biogenic amine, the analytical principles are transferable. For example, methods developed for determining antioxidant amino acids in brain tissue and plasma involve on-column derivatization with OPA and butylamine (B146782), followed by HPLC with fluorimetric detection.

The combination of a selective derivatization reaction with a high-resolution chromatographic separation and sensitive detection provides a robust analytical workflow for the targeted analysis of amines in complex mixtures. The development of such methods is a continuous process, with ongoing research focused on new derivatization reagents and more efficient chromatographic techniques to meet the increasing demands for sensitivity and selectivity in chemical research.

Coordination Chemistry of Butyl 2,5 Dimethylphenyl Methyl Amine As a Ligand

Catalytic Activity of Metal-Amine Complexes in Organic TransformationsSimilarly, no research has been found that investigates the catalytic applications of metal complexes derived from this specific amine ligand in any organic transformations.

While the broader field of coordination chemistry extensively covers various amine ligands and their transition metal complexes, research on the specific compound Butyl[(2,5-dimethylphenyl)methyl]amine appears to be absent from the public domain. Therefore, no data tables or detailed research findings can be generated as requested.

Advanced Research Directions and Future Perspectives

Integration with Supramolecular Assemblies

The unique structural characteristics of Butyl[(2,5-dimethylphenyl)methyl]amine, featuring a hydrophobic butyl group, a substituted aromatic ring, and a secondary amine, make it an intriguing candidate for incorporation into supramolecular assemblies. These organized molecular systems, held together by non-covalent interactions, offer a platform for creating novel materials with emergent properties.

Amphiphilic amino acid derivatives have been shown to self-assemble into various nanostructures with applications in the biomedical field due to their biocompatibility and biodegradability. rsc.org Similarly, amphiphilic compounds, in general, are known to form nanoscale aggregates in aqueous media, which can encapsulate guest molecules and have applications in drug and gene delivery. mdpi.comnih.gov The design of this compound-based systems could draw inspiration from these principles, where the balance of hydrophilic and hydrophobic moieties dictates the formation of micelles, vesicles, or other ordered structures. mdpi.comnih.gov The potential for these assemblies to act as carriers for therapeutic agents or as scaffolds for functional materials is a significant area of future investigation.

Supramolecular assemblies of benzene-1,3,5-tricarboxamides in water have demonstrated the ability to form one-dimensional fibers, membranes, and hollow nanotubes, showcasing the potential for polymorphism in synthetic, noncovalent aqueous assemblies. nih.gov The integration of this compound into such systems could modulate their self-assembly behavior and introduce new functionalities. For instance, the amine group could serve as a coordination site for metal ions or as a catalytic center within the supramolecular framework. The oxidative coupling of substituted benzylamines has been demonstrated using supramolecular assemblies as photocatalysts, suggesting a potential application for this compound in light-driven chemical transformations. researchgate.net

The development of functional materials from N-heterocyclic amines has been a central theme in materials chemistry, leading to the synthesis of supramolecular assemblies, covalent organic polymers, and carbon nitride semiconductors. nih.gov By analogy, this compound and its derivatives could serve as building blocks for novel functional materials. The amine functionality allows for its incorporation into polymeric structures or for its attachment to solid supports, creating materials with tailored surface properties for applications in catalysis, separation science, or sensing.

Emerging Synthetic Methodologies for Related Benzylamine (B48309) Derivatives

The synthesis of benzylamine derivatives is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. These advancements are crucial for accessing a wider range of analogs of this compound with diverse substitution patterns and functionalities.

Recent research has focused on the use of commercially available heterogeneous nickel catalysts for the N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources, providing a robust method for the synthesis of primary benzylamines. nih.govacs.orgacs.orgrug.nl This approach is attractive due to its use of accessible catalysts and its potential to convert bio-based alcohols. nih.govacs.orgrug.nl Additionally, nitrile-substituted N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been shown to be effective catalysts for the N-alkylation of anilines with benzyl alcohols. nih.gov These catalytic systems offer high efficiency and can operate in solvent-free media, aligning with the principles of green chemistry. nih.gov The development of novel catalysts for the synthesis of α-substituted benzylamines through methods like copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides further expands the synthetic toolbox. organic-chemistry.org

Overview of Novel Catalysts for Benzylamine Synthesis
Catalyst TypeReactionKey FeaturesReference
Heterogeneous Nickel CatalystsN-alkylation of benzyl alcoholsUtilizes commercially available catalysts and easy-to-handle ammonia sources. nih.govacs.orgacs.orgrug.nl
NHC-Ir(III) and NHC-Ru(II) ComplexesN-alkylation of anilines with benzyl alcoholsHigh efficiency in solvent-free media. nih.gov
Copper-Catalyzed Three-Component CouplingSynthesis of α-substituted amides or N-protected aminesMild and versatile, utilizing organoindium reagents, imines, and acid chlorides. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amines. nih.govsemanticscholar.orgwiley.com Enzymes such as transaminases and imine reductases are being employed for the synthesis of a wide range of substituted benzylamines. nih.govresearchgate.net These biocatalytic methods often provide access to enantiomerically pure amines, which are valuable in the pharmaceutical industry. nih.govsemanticscholar.org The development of continuous flow systems incorporating biocatalytic cascades further enhances the efficiency and applicability of these enzymatic transformations. nih.gov

Computational Design of Novel this compound-based Systems

Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new molecules with desired properties. These in silico methods can accelerate the discovery process by predicting molecular structures, properties, and interactions, thereby guiding synthetic efforts.

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. mdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comtandfonline.comresearchgate.netnih.gov For this compound-based systems, molecular docking studies can be employed to design analogs with enhanced affinity and selectivity for specific biological targets. tandfonline.comresearchgate.net By virtually screening libraries of related compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. ukm.my

Quantum chemical calculations provide detailed insights into the electronic structure, geometry, and reactivity of molecules. epstem.netnih.govresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, such as optimized geometries, vibrational frequencies, and electronic spectra. epstem.netresearchgate.net For this compound, quantum chemical calculations can be used to understand its conformational preferences, predict its reactivity, and guide the design of derivatives with specific electronic properties. These calculations can also be used to study the mechanism of reactions involving this compound.

Machine learning and artificial intelligence are revolutionizing the field of molecular design. ethz.ch These data-driven approaches can be used to build predictive models that correlate molecular structures with their properties and activities. u-tokyo.ac.jpmdpi.comacs.orgpnas.org For instance, machine learning models can be trained on existing data to predict the bioactivity of new this compound analogs. u-tokyo.ac.jpmdpi.comacs.org This can significantly accelerate the identification of lead compounds for further development. Furthermore, generative models can be used to design entirely new molecules with optimized properties, opening up new avenues for the discovery of novel this compound-based systems with tailored functionalities. ethz.ch

Computational Approaches in the Design of this compound-based Systems
Computational MethodApplicationPotential Impact
Molecular DockingPredicting binding of analogs to biological targets.Design of derivatives with enhanced bioactivity and selectivity.
Quantum Chemical CalculationsUnderstanding electronic structure, geometry, and reactivity.Guiding the synthesis of compounds with specific electronic properties and predicting reaction mechanisms.
Machine LearningBuilding predictive models for structure-property relationships and generating novel molecular structures.Accelerating the discovery of new analogs with optimized functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.